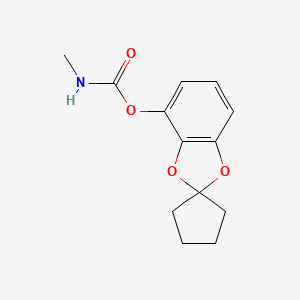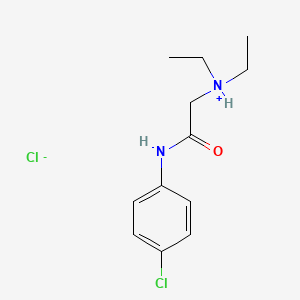
BENZ(a)ANTHRACENE, 8-BUTYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZ(a)ANTHRACENE, 8-BUTYL-: is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of a butyl group at the 8th position of the benz(a)anthracene structure. Benz(a)anthracene itself is known for its presence in the environment as a result of incomplete combustion of organic matter and is recognized for its carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 8-BUTYL- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of BENZ(a)ANTHRACENE, 8-BUTYL- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: BENZ(a)ANTHRACENE, 8-BUTYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydrobenz(a)anthracene derivatives.
Substitution: Halogenated, nitrated, and sulfonated benz(a)anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
BENZ(a)ANTHRACENE, 8-BUTYL- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of BENZ(a)ANTHRACENE, 8-BUTYL- involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form epoxides, which can further react to form dihydrodiols and other derivatives. These metabolites can form adducts with DNA, causing mutations and potentially leading to cancer .
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: The parent compound without the butyl group.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with structural similarities
Uniqueness: BENZ(a)ANTHRACENE, 8-BUTYL- is unique due to the presence of the butyl group, which can influence its chemical reactivity and interactions with biological systems. This structural modification can affect its solubility, metabolic pathways, and overall biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
63018-64-4 |
|---|---|
Molekularformel |
C22H20 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
8-butylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-2-3-7-16-9-6-10-18-15-22-19(14-21(16)18)13-12-17-8-4-5-11-20(17)22/h4-6,8-15H,2-3,7H2,1H3 |
InChI-Schlüssel |
HMFLIULWWNWGBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


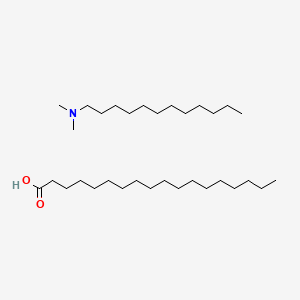
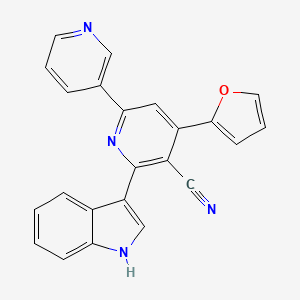
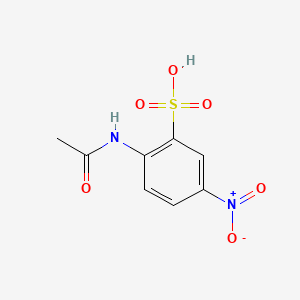
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
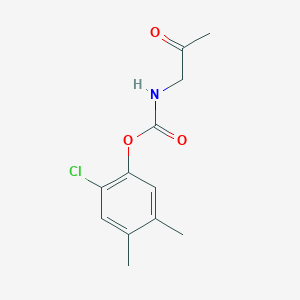
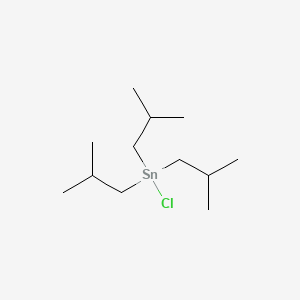
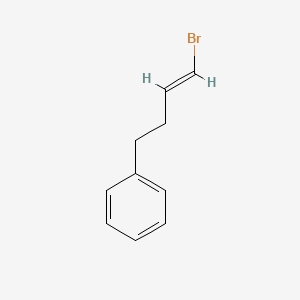
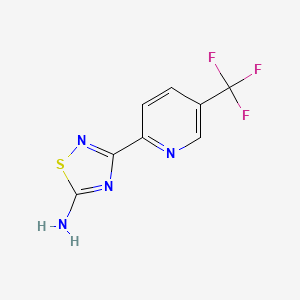
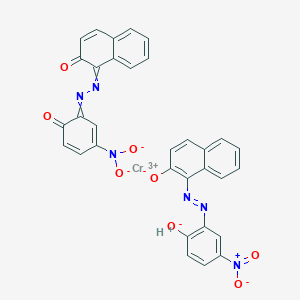
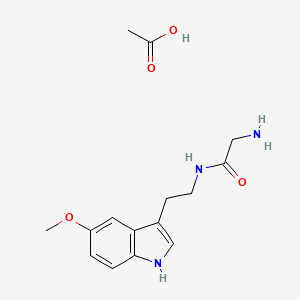
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
